N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a tetrahydrobenzothiophene ring, and a furan carboxamide group
Mechanism of Action
Target of Action
The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide, primarily targets bacterial strains . It has shown promising activity against Staphylococcus aureus , a Gram-positive bacterium that is often responsible for various infections in humans.
Mode of Action
The compound interacts with its bacterial targets, leading to their elimination It’s known that the compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their death
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using ADMET calculations, which showed a favourable pharmacokinetic profile
Result of Action
As a result of the compound’s action, targeted bacterial strains such as Staphylococcus aureus are eliminated . This bactericidal activity is significant, as Staphylococcus aureus is a common cause of various human infections.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Cellular Effects
Some benzothiazole derivatives have shown promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 19.7–24.2 μM . These compounds have also exhibited bactericidal activity, eliminating S. aureus strain after 24-hour exposure .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide in laboratory settings are not well-documented. Some benzothiazole derivatives have shown potent and specific activity against M. tuberculosis H37Rv .
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent . The process involves the formation of an amide bond between the benzothiazole and furan carboxamide moieties under relatively mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-carboxamide: Investigated for its potential as an anti-inflammatory agent.
Benzothiazole-2-thiol: Studied for its antioxidant properties.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-18(14-8-5-11-24-14)22-20-17(12-6-1-3-9-15(12)25-20)19-21-13-7-2-4-10-16(13)26-19/h2,4-5,7-8,10-11H,1,3,6,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKLATZESSCQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.